

# An In-depth Technical Guide to 2-Bromo-4-chloro-6-methoxyaniline

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## Compound of Interest

**Compound Name:** 2-Bromo-4-chloro-6-methoxyaniline

**Cat. No.:** B593912

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## Introduction

**2-Bromo-4-chloro-6-methoxyaniline** is a halogenated and methoxy-substituted aniline derivative. Its structural features, including the presence of bromine, chlorine, and methoxy functional groups on an aniline core, make it a potentially valuable building block in medicinal chemistry and materials science. Substituted anilines are a prevalent motif in a wide array of pharmaceuticals and agrochemicals. The specific arrangement of electron-withdrawing (bromo, chloro) and electron-donating (amino, methoxy) groups on the aromatic ring of this compound offers unique electronic and steric properties that can be exploited in the synthesis of novel molecules with desired biological activities or material properties. This document provides a comprehensive overview of its known characteristics, a proposed synthetic route, predicted spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

## Physicochemical Properties

The experimental determination of several physicochemical properties for **2-Bromo-4-chloro-6-methoxyaniline** is not widely available in public literature. The table below summarizes its fundamental chemical identity.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrCINO
Molecular Weight	236.49 g/mol
CAS Number	1261895-84-4[1]
Appearance	Solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available

## Proposed Synthesis and Purification

A direct, published synthesis for **2-Bromo-4-chloro-6-methoxyaniline** is not readily found. However, a plausible synthetic route can be designed starting from the commercially available 4-chloro-2-methoxyaniline. The synthesis involves the protection of the reactive aniline group, followed by regioselective bromination and subsequent deprotection.

## Synthetic Workflow Diagram

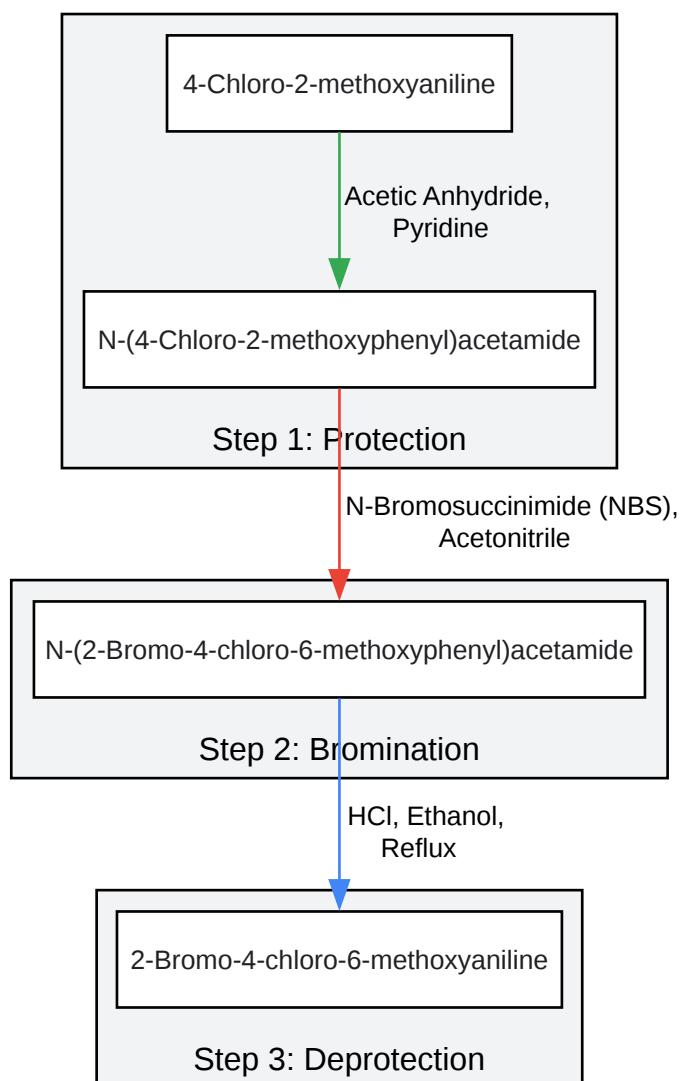


Figure 1: Proposed Synthetic Pathway

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Figure 1: Proposed Synthetic Pathway

## Purification

The final product can be purified using standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is a common method for purifying solid anilines. Alternatively, silica gel column chromatography can be employed for more challenging purifications, using a gradient of ethyl acetate in hexanes as the eluent.

## Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **2-Bromo-4-chloro-6-methoxyaniline** is not widely published. The following table outlines the predicted data based on the chemical structure and known spectroscopic trends for similar compounds.

Technique	Predicted Data
<sup>1</sup> H NMR	$\delta \sim 7.1\text{-}7.3$ (d, 1H, Ar-H), $\delta \sim 6.9\text{-}7.1$ (d, 1H, Ar-H), $\delta \sim 4.5\text{-}5.5$ (br s, 2H, -NH <sub>2</sub> ), $\delta \sim 3.8\text{-}4.0$ (s, 3H, -OCH <sub>3</sub> )
<sup>13</sup> C NMR	$\delta \sim 145\text{-}150$ (C-OCH <sub>3</sub> ), $\delta \sim 140\text{-}145$ (C-NH <sub>2</sub> ), $\delta \sim 125\text{-}130$ (C-Cl), $\delta \sim 120\text{-}125$ (C-H), $\delta \sim 115\text{-}120$ (C-H), $\delta \sim 110\text{-}115$ (C-Br), $\delta \sim 55\text{-}60$ (-OCH <sub>3</sub> )
IR (cm <sup>-1</sup> )	$\sim 3400\text{-}3500$ (N-H stretch, asymmetric), $\sim 3300\text{-}3400$ (N-H stretch, symmetric), $\sim 3000\text{-}3100$ (Ar C-H stretch), $\sim 1600\text{-}1620$ (N-H bend), $\sim 1450\text{-}1550$ (Ar C=C stretch), $\sim 1200\text{-}1250$ (C-O stretch), $\sim 1000\text{-}1100$ (C-Cl stretch), $\sim 550\text{-}650$ (C-Br stretch)
Mass Spec (EI)	Predicted M <sup>+</sup> at m/z 235, 237, 239 (due to Br and Cl isotopes). Key fragments may include loss of CH <sub>3</sub> , Br, and/or Cl.

## Detailed Experimental Protocols

The following are detailed protocols for the proposed synthesis and characterization of **2-Bromo-4-chloro-6-methoxyaniline**.

### Synthesis Protocol

#### Step 1: Protection of the Amine (Acetylation)

- In a 250 mL round-bottom flask, dissolve 4-chloro-2-methoxyaniline (1 equivalent) in pyridine (3 volumes).
- Cool the solution to 0 °C in an ice bath.

- Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with 1M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield N-(4-chloro-2-methoxyphenyl)acetamide.

#### Step 2: Regioselective Bromination

- Dissolve the N-(4-chloro-2-methoxyphenyl)acetamide (1 equivalent) from the previous step in acetonitrile.
- Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
- Stir the reaction mixture for 12-18 hours. The reaction should be protected from light.
- Monitor the reaction by TLC.
- After completion, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield crude N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide.

#### Step 3: Deprotection of the Amine (Hydrolysis)

- To the crude N-(2-bromo-4-chloro-6-methoxyphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
- Heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours.

- Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **2-Bromo-4-chloro-6-methoxyaniline**.

## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra to identify chemical shifts ( $\delta$ ) in ppm, coupling constants ( $J$ ) in Hz, and integration values.

### Infrared (IR) Spectroscopy

- Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum from 4000 to  $400 \text{ cm}^{-1}$ .
- Identify the characteristic absorption bands for the functional groups present in the molecule.

### Mass Spectrometry (MS)

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
- Acquire the mass spectrum and identify the molecular ion peak(s) and major fragmentation patterns.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Bromo-4-chloro-6-methoxyaniline** is not widely available, precautions for handling similar halogenated anilines should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[4]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.
- Fire Safety: While not highly flammable, it may emit toxic fumes of carbon monoxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride upon combustion. Use appropriate extinguishing media for the surrounding fire.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The proposed synthesis and predicted data are based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions and risk assessments.

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## References

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